2-Bromo-5-cyclopropoxybenzonitrile
Description
2-Bromo-5-cyclopropoxybenzonitrile is a benzonitrile derivative featuring a bromine atom at position 2, a cyclopropoxy group (a three-membered cyclic ether) at position 5, and a nitrile group. This compound’s unique structure combines steric constraints from the cyclopropane ring with electronic effects from the bromine and nitrile substituents.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-10-4-3-9(5-7(10)6-12)13-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
QHBNBQBNVOKJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-bromo-5-cyclopropoxybenzonitrile (inferred) with analogs:
Key Observations :
- Lipophilicity (XLogP3) : The cyclopropoxy derivative likely exhibits moderate lipophilicity (~2.8), between the hydrophilic hydroxy analog (2.1) and the more lipophilic propoxy variant (3.2). This balance may enhance membrane permeability in drug design .
- Hydrogen Bonding: Unlike the hydroxy analog, the cyclopropoxy group cannot act as a hydrogen bond donor, reducing polar interactions but retaining nitrile-based acceptor properties .
Electronic and Steric Effects
- Hydroxy vs. Cyclopropoxy: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile is a strong electron-donating group (resonance effect), activating the ring for electrophilic substitution.
- Nitro and Fluoro Substituents : 2-Bromo-4-fluoro-5-nitrobenzonitrile combines strong electron-withdrawing groups (nitro and fluoro), creating a highly electron-deficient aromatic system. This contrasts with the cyclopropoxy analog, where electron donation may stabilize intermediates in substitution reactions .
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